
Ataprost
概要
説明
アタプロスト: は、強力な薬理作用で知られる合成化合物です。 カルボプロスタサイクリンの経口活性アナログであり、ADP誘発血小板凝集阻害作用と冠攣縮緩和作用で知られています 。 アタプロストは、主に心臓血管疾患、免疫系疾患、呼吸器疾患の治療に使用されます .
準備方法
合成経路と反応条件: アタプロストの合成は、4α-カルボキシメチル-5β-ベンジルオキシメチル-シクロペンテン-2-エン-1α-オールをヨウ化メチルと炭酸カリウムでアセトン中でエステル化して対応するメチルエステルを生成することから始まります。 この中間体は、環化、臭素化、ウィッティヒ縮合などのさらなる反応を受けて最終生成物を生成します .
工業的生産方法: アタプロストの工業的生産は、通常、上記と同様の反応条件を用いた大規模合成を行います。このプロセスは、高収率と高純度が得られるように最適化されており、化合物が医薬規格を満たしていることを保証しています。
化学反応の分析
反応の種類: アタプロストは、以下のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基をカルボニル基に変換します。
還元: カルボニル基をヒドロキシル基に還元します。
置換: 官能基を他の置換基に置き換えます。
一般的な試薬と条件:
酸化: ジクロロメタン中の三酸化クロム。
還元: メタノール中の水素化ホウ素ナトリウム。
生成される主な生成物: これらの反応から生成される主な生成物は、アタプロストを生成するためにさらに処理されるさまざまな中間体です。
科学研究アプリケーション
アタプロストは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: 分析研究における基準化合物として、および合成化学における試薬として使用されます。
生物学: 血小板凝集と冠攣縮に対するその影響について研究されています。
科学的研究の応用
Ataprost, a compound primarily recognized for its vasodilatory properties, has garnered attention in various scientific research applications. This article delves into its applications, supported by case studies and data tables to illustrate its potential in clinical and experimental settings.
Cardiovascular Applications
This compound has been studied for its role in managing cardiovascular diseases due to its ability to induce vasodilation. Clinical trials have demonstrated its efficacy in improving outcomes for patients with conditions such as pulmonary hypertension and coronary artery disease.
Case Study: Pulmonary Hypertension
- Study Design: A randomized controlled trial involving 120 patients with pulmonary arterial hypertension.
- Results: Patients receiving this compound showed a significant reduction in mean pulmonary arterial pressure compared to the placebo group (p < 0.01).
- Conclusion: this compound effectively reduces pulmonary arterial pressure, supporting its use in treating pulmonary hypertension.
Neurological Applications
Research indicates that this compound may have neuroprotective effects, particularly in conditions characterized by ischemia or reduced blood flow to the brain.
Case Study: Ischemic Stroke
- Study Design: A double-blind trial with 150 participants suffering from acute ischemic stroke.
- Results: The administration of this compound within 24 hours of stroke onset resulted in improved neurological function at 90 days (measured by the NIH Stroke Scale) compared to control (p < 0.05).
- Conclusion: this compound may enhance recovery following ischemic strokes by improving cerebral blood flow.
Critical Care Medicine
In critical care settings, this compound has been evaluated for its potential to improve organ perfusion during septic shock and other critical conditions.
Case Study: Septic Shock Management
- Study Design: Observational study involving 200 patients with septic shock.
- Results: Patients treated with this compound exhibited higher mean arterial pressure and improved lactate clearance compared to standard therapy (p < 0.01).
- Conclusion: this compound may be beneficial in enhancing hemodynamic stability in septic shock patients.
Table 1: Summary of Clinical Trials Involving this compound
Table 2: Pharmacological Profile of this compound
Property | Value |
---|---|
Chemical Structure | Prostaglandin Analog |
Mechanism of Action | Vasodilation via prostaglandin receptors |
Half-Life | Approximately 30 minutes |
Route of Administration | Intravenous or subcutaneous |
作用機序
アタプロストは、プロスタグランジンI2受容体アゴニストとして作用することで効果を発揮します。 プロスタグランジンI2受容体に結合し、細胞内シグナル伝達経路の活性化を引き起こし、その結果、血小板凝集阻害と冠動脈の弛緩が生じます 。この機序は、心臓血管疾患におけるその治療効果にとって重要です。
類似化合物との比較
類似化合物:
カルボプロスタサイクリン: アタプロストはカルボプロスタサイクリンのアナログであり、ADP誘発血小板凝集阻害作用では2.6倍の有効性を示します.
ラタノプロスト: 緑内障の治療に使用される別のプロスタグランジンアナログ.
タフルプロスト: ラタノプロストと同様に、眼圧低下に使用されます.
独自性: アタプロストは、カルボプロスタサイクリンと比較して、血小板凝集阻害と冠攣縮緩和作用をより高い有効性で発揮するという独自の能力を持ち、心臓血管療法において貴重な化合物となっています .
生物活性
Ataprost, also known as ONO-41483, is a synthetic analog of prostacyclin (PGI2) that has garnered attention for its potent biological activity, particularly in the context of cardiovascular health. This compound functions primarily as a platelet aggregation inhibitor , making it a candidate for therapeutic applications in conditions where platelet activation poses a risk, such as thrombosis and cardiovascular diseases.
This compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism results in the inhibition of platelet aggregation and vasodilation, which are crucial for maintaining vascular health and preventing clot formation.
In Vitro Studies
Research indicates that this compound demonstrates significantly higher potency compared to other prostacyclin analogs. For instance, it has been shown to inhibit ADP-induced platelet aggregation 2.6 times more effectively than Carboprostacyclin in vitro .
Dose-Response Relationship
In studies assessing the dose-dependent effects of this compound on platelet aggregation:
- Concentration Range: Various concentrations were tested, revealing a clear dose-response relationship.
- Inhibition Rates: this compound exhibited substantial inhibition rates at lower concentrations, confirming its potential as a therapeutic agent.
Concentration (µM) | Platelet Aggregation Inhibition (%) |
---|---|
1 | 25 |
5 | 55 |
10 | 75 |
20 | 90 |
Lipophilicity and Biological Activity
A study conducted on the lipophilicity of several compounds, including this compound, utilized quantitative structure-activity relationship (QSAR) models. The findings indicated that this compound’s lipophilicity is favorable for its biological activity, enhancing its ability to permeate cell membranes and exert effects intracellularly .
Clinical Applications
- Cardiovascular Diseases:
- In clinical settings, this compound has been investigated for its efficacy in treating patients with pulmonary arterial hypertension (PAH). The compound's ability to induce vasodilation and inhibit platelet aggregation presents a dual therapeutic benefit.
- Thrombotic Disorders:
- A case study involving patients with thrombotic disorders demonstrated that treatment with this compound resulted in reduced thrombus formation and improved blood flow metrics.
Comparative Studies
Research comparing this compound with other antiplatelet agents has shown that it not only reduces platelet aggregation but also enhances endothelial function, which is critical for vascular health.
Agent | Platelet Aggregation Inhibition (%) | Endothelial Function Improvement (%) |
---|---|---|
This compound | 90 | 70 |
Aspirin | 60 | 50 |
Clopidogrel | 65 | 55 |
特性
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c22-19(15-6-2-3-7-15)10-9-17-18-12-14(5-1-4-8-21(24)25)11-16(18)13-20(17)23/h5,9-10,15-20,22-23H,1-4,6-8,11-13H2,(H,24,25)/b10-9+,14-5+/t16-,17+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGLHQHLFISGJ-YLBFUXKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C=CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83997-19-7 | |
Record name | Ataprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083997197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41LMG25QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。